molecular formula C11H10ClN B13194708 1-Chloro-7-ethylisoquinoline

1-Chloro-7-ethylisoquinoline

Cat. No.: B13194708
M. Wt: 191.65 g/mol
InChI Key: GJMPHULNGGTVOY-UHFFFAOYSA-N
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Description

1-Chloro-7-ethylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure

Preparation Methods

The synthesis of 1-Chloro-7-ethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides, catalyzed by silver (Ag) to form substituted isoquinolines . Another method includes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Chloro-7-ethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Chloro-7-ethylisoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can inhibit enzymes or interact with DNA, leading to their biological effects. For example, some derivatives act as protein kinase inhibitors, which can interfere with cell signaling pathways and inhibit cancer cell growth .

Comparison with Similar Compounds

1-Chloro-7-ethylisoquinoline can be compared with other isoquinoline derivatives such as:

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

1-chloro-7-ethylisoquinoline

InChI

InChI=1S/C11H10ClN/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3

InChI Key

GJMPHULNGGTVOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN=C2Cl

Origin of Product

United States

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